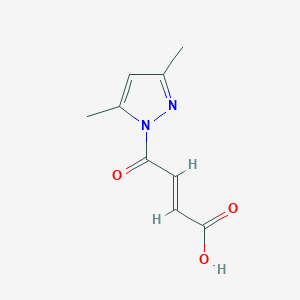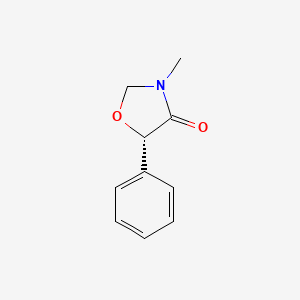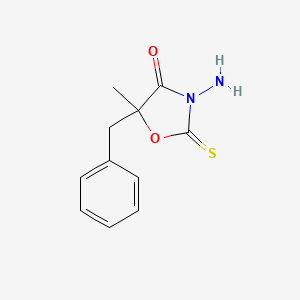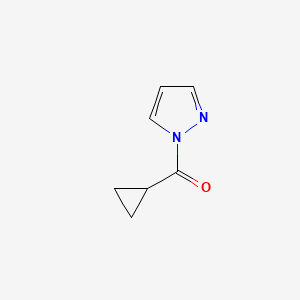![molecular formula C11H6FIN2O B12893449 [(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-84-0](/img/structure/B12893449.png)
[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of fluorine and iodine atoms on the quinoline ring, which imparts unique chemical properties to the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Nucleophilic Substitution: The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions. This involves the reaction of the halogenated quinoline with a suitable nucleophile, such as sodium cyanide (NaCN), under basic conditions.
Industrial Production Methods
Industrial production of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents and catalysts are used to facilitate these reactions.
化学反応の分析
Types of Reactions
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.
科学的研究の応用
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用機序
The mechanism of action of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Fluoroquinoline: A fluorinated quinoline derivative with similar chemical properties.
8-Iodoquinoline: An iodinated quinoline derivative with comparable reactivity.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both fluorine and iodine atoms on the quinoline ring. This dual halogenation imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
88757-84-0 |
|---|---|
分子式 |
C11H6FIN2O |
分子量 |
328.08 g/mol |
IUPAC名 |
2-(5-fluoro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6FIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChIキー |
GLBLQNTUTWZWDE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2F)I)OCC#N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


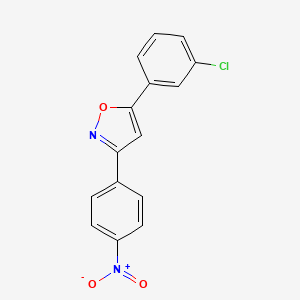
![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
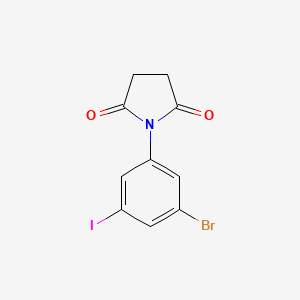
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
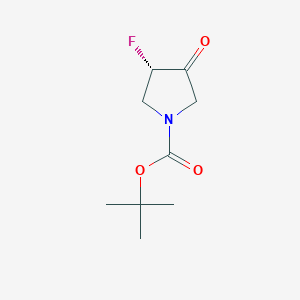
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
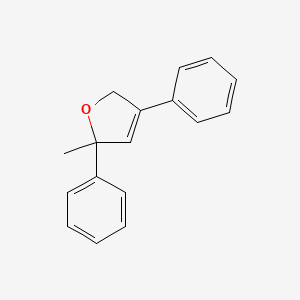
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
